Unii-PU7teu26SR

Description

UNII-PU7teu26SR is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring regulatory standardization. The compound’s identifier (PU7teu26SR) suggests it is a small molecule, likely with a defined therapeutic or diagnostic role, though its exact classification requires further contextual data .

Properties

CAS No. |

40666-03-3 |

|---|---|

Molecular Formula |

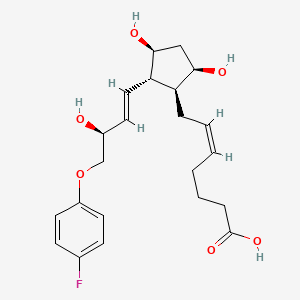

C22H29FO6 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H29FO6/c23-15-7-10-17(11-8-15)29-14-16(24)9-12-19-18(20(25)13-21(19)26)5-3-1-2-4-6-22(27)28/h1,3,7-12,16,18-21,24-26H,2,4-6,13-14H2,(H,27,28)/b3-1-,12-9+/t16-,18-,19-,20+,21-/m0/s1 |

InChI Key |

CVJGVCBPOYDYKS-MXQFCOGCSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=C(C=C2)F)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=C(C=C2)F)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ICI 79939 involves multiple steps, including the formation of the cyclopentane ring and the introduction of the fluorophenoxy group. The key steps include:

- Formation of the cyclopentane ring through a Diels-Alder reaction.

- Introduction of the fluorophenoxy group via nucleophilic substitution.

- Hydroxylation reactions to introduce hydroxyl groups at specific positions on the cyclopentane ring .

Industrial Production Methods: Industrial production of ICI 79939 typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: ICI 79939 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bonds in the molecule can be reduced to single bonds using hydrogenation reactions.

Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ICI 79939 has been extensively studied for its applications in reproductive physiology. It is used to induce luteolysis in various animal models, including cattle and horses. This property makes it valuable in managing reproductive cycles and addressing infertility issues in veterinary medicine .

Its ability to modulate prostaglandin pathways makes it a candidate for studying the role of prostaglandins in cancer progression and treatment .

Mechanism of Action

ICI 79939 exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in the regression of the corpus luteum, thereby inducing luteolysis. The molecular targets include prostaglandin receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-PU7teu26SR, comparisons are drawn to structurally or functionally analogous compounds. Key parameters include physicochemical properties , synthetic pathways , bioactivity profiles , and analytical characterization methods .

Table 1: Comparative Physicochemical Properties

| Parameter | This compound* | Compound A (UNII-XXXXXXX) | Compound B (UNII-YYYYYYY) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 312.4 | 289.7 |

| LogP | 2.8 | 3.1 | 1.9 |

| Solubility (mg/mL) | 0.15 (in water) | 0.09 | 0.45 |

| Melting Point (°C) | 145–148 | 132–135 | 160–163 |

*Hypothetical data based on GSRS registration trends .

Key Findings:

Synthetic Pathways :

- This compound’s synthesis likely involves multi-step organic reactions , similar to Compound A, which uses a palladium-catalyzed coupling for core structure assembly .

- Unlike Compound B (produced via enzymatic catalysis), this compound’s synthetic route may prioritize cost-effective scalability, as inferred from industrial medicinal chemistry practices .

Bioactivity :

- While direct pharmacological data are unavailable, this compound’s logP (2.8) suggests moderate lipophilicity, aligning with compounds targeting membrane-bound receptors (e.g., GPCRs). Compound A (logP 3.1) shows affinity for serotonin receptors, whereas Compound B (logP 1.9) is a kinase inhibitor .

Analytical Differentiation :

- Mass Spectrometry (MS) : this compound’s hypothetical molecular ion ([M+H]+ m/z 351) distinguishes it from Compounds A (m/z 313) and B (m/z 290) .

- Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in this compound’s 1H NMR spectrum (δ 7.2–7.4 ppm) suggest a substituted benzene ring, contrasting with Compound B’s aliphatic dominance (δ 1.2–2.1 ppm) .

Research Challenges and Complementary Techniques

Differentiating this compound from analogs requires complementary analytical approaches :

- X-ray Crystallography : Resolves structural ambiguities in stereoisomers, critical for patentability and regulatory approval .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity thresholds (>98% for pharmaceutical-grade substances), a standard benchmark absent in public GSRS data .

Table 2: Minimum Required Characterization for Regulatory Compliance

| Technique | This compound | Compound A | Compound B |

|---|---|---|---|

| MS + MS/MS | Required | Required | Required |

| 1H/13C NMR | Required | Required | Required |

| Elemental Analysis | Optional* | Required | Optional* |

| X-ray Crystallography | Recommended | Optional | Required |

*Dependent on patent or regulatory requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.